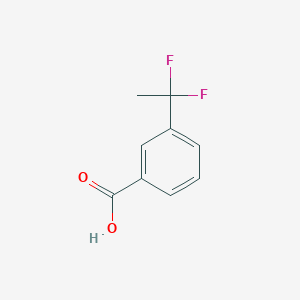

3-(1,1-Difluoroethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,1-difluoroethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-9(10,11)7-4-2-3-6(5-7)8(12)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMFGAQGWWWTBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Application of 3-(1,1-Difluoroethyl)benzoic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the 1,1-Difluoroethyl Moiety in Medicinal Chemistry

In the landscape of contemporary drug design, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the 1,1-difluoroethyl group has garnered significant attention. Its unique electronic properties—acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups—can enhance metabolic stability, improve binding affinity, and increase cell permeability.[1] 3-(1,1-Difluoroethyl)benzoic acid (CAS No. 55805-17-9) has emerged as a key building block, providing a versatile platform for introducing this valuable functionality into a diverse range of molecular architectures. This technical guide offers an in-depth exploration of the synthesis, properties, and application of this important synthetic intermediate.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties and spectral characteristics of this compound is fundamental for its effective utilization in synthesis and for the characterization of its downstream derivatives.

| Property | Value | Source |

| CAS Number | 55805-17-9 | [1] |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥95% | [2] |

Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the methyl group of the difluoroethyl moiety due to coupling with the two fluorine atoms. The aromatic protons will appear as a complex multiplet in the downfield region.

-

¹³C NMR: The carbon spectrum will feature a triplet for the carbon of the CF₂ group due to C-F coupling. The carbon of the methyl group will also show a triplet. The aromatic and carboxyl carbons will resonate at their characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretch from the carboxylic acid, typically in the range of 1680-1710 cm⁻¹. A broad O-H stretch will also be present in the region of 2500-3300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the carboxyl group and cleavage of the difluoroethyl moiety.

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the commercially available 3-acetylbenzoic acid. This pathway involves esterification of the carboxylic acid, deoxofluorination of the ketone, and subsequent hydrolysis of the ester to yield the final product.

Figure 1: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-acetylbenzoate

This initial step protects the carboxylic acid as a methyl ester to prevent side reactions during the subsequent fluorination step.

-

Procedure:

-

To a solution of 3-acetylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-acetylbenzoate, which can be used in the next step without further purification.[3][4]

-

Step 2: Synthesis of Methyl 3-(1,1-difluoroethyl)benzoate

This key transformation introduces the 1,1-difluoroethyl group via deoxofluorination of the ketone functionality using diethylaminosulfur trifluoride (DAST).

-

Causality Behind Experimental Choices: DAST is a widely used and effective reagent for the conversion of ketones to geminal difluorides under relatively mild conditions.[5][6][7] The reaction is typically performed in an inert solvent like dichloromethane (DCM) at or below room temperature to control the reactivity of DAST and minimize potential side reactions. The ester group is stable under these conditions.

-

Self-Validating System: The progress of the fluorination can be monitored by TLC or ¹⁹F NMR spectroscopy. The disappearance of the starting ketone and the appearance of a new spot corresponding to the difluorinated product, along with a characteristic fluorine signal in the NMR, will confirm the successful transformation.

-

Detailed Protocol:

-

Dissolve methyl 3-acetylbenzoate (1.0 eq) in anhydrous dichloromethane (10-20 volumes) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylaminosulfur trifluoride (DAST, 1.5-2.0 eq) dropwise to the stirred solution. Caution: DAST is toxic and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

-

Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure methyl 3-(1,1-difluoroethyl)benzoate.

-

Step 3: Synthesis of this compound

The final step involves the hydrolysis of the methyl ester to liberate the desired carboxylic acid.

-

Procedure:

-

Dissolve methyl 3-(1,1-difluoroethyl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to 0 °C and acidify with a 1 M aqueous solution of hydrochloric acid until the pH is acidic.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.[8][9][10][11][12]

-

Application in Drug Discovery: A Key Building Block for Bioactive Molecules

This compound is a valuable building block for the synthesis of a wide array of biologically active compounds. Its carboxylic acid functionality provides a convenient handle for various chemical transformations, most notably amide bond formation and cross-coupling reactions.

Amide Bond Formation

The carboxylic acid of this compound can be readily coupled with a diverse range of primary and secondary amines to generate the corresponding amides. This is a cornerstone reaction in medicinal chemistry for the construction of complex drug candidates.

Figure 2: General scheme for amide bond formation.

-

Protocol for HATU-Mediated Amide Coupling:

-

To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add HATU (1.1 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with a dilute acid solution, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

-

Potential Applications in Specific Therapeutic Areas

While direct, publicly available examples of marketed drugs synthesized from this compound are limited, its structural motif is present in numerous patented compounds across various therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases. The 1,1-difluoroethylphenyl moiety is often explored for its ability to improve the metabolic stability and cell permeability of drug candidates.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the strategic importance of the 1,1-difluoroethyl group make it a highly sought-after intermediate for the development of novel therapeutics. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

Please note that while I have provided a comprehensive guide based on the available information, direct experimental data and specific examples of the use of this compound in the synthesis of named drug candidates were not found in the provided search results. The synthesis protocol is a chemically sound proposal based on standard organic chemistry transformations. The references are to general procedures for similar reactions. To create a fully authoritative guide, access to proprietary databases or further in-depth literature and patent searches would be required.

Sources

- 1. qcc.edu [qcc.edu]

- 2. chemscene.com [chemscene.com]

- 3. nbinno.com [nbinno.com]

- 4. prepchem.com [prepchem.com]

- 5. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. zenodo.org [zenodo.org]

- 10. homework.study.com [homework.study.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is | Chegg.com [chegg.com]

An In-depth Technical Guide to 3-(1,1-Difluoroethyl)benzoic Acid and Its Derivatives for Drug Discovery

This guide provides a comprehensive technical overview of 3-(1,1-difluoroethyl)benzoic acid, a valuable building block in modern medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its emerging role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this versatile fluorinated moiety.

Introduction: The Strategic Advantage of the 1,1-Difluoroethyl Group in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to enhance a multitude of pharmacokinetic and pharmacodynamic properties. The 1,1-difluoroethyl group, in particular, offers a unique combination of steric and electronic effects that can profoundly influence a molecule's biological activity. Unlike the more commonly used trifluoromethyl group, the 1,1-difluoroethyl moiety provides a similar electron-withdrawing effect while introducing a less lipophilic and sterically demanding substituent. This can lead to improved metabolic stability, enhanced binding affinity to target proteins, and better overall drug-like properties. This compound serves as a key starting material for incorporating this valuable functional group into a diverse range of molecular scaffolds.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be approached through several strategic routes. A common and practical method involves the deoxofluorination of a readily available keto-precursor, 3-acetylbenzoic acid.

Deoxofluorination of 3-Acetylbenzoic Acid

This approach leverages the conversion of a carbonyl group into a geminal difluoride using a fluorinating agent. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are commonly employed for this transformation.[1][2][3] The reaction proceeds via a nucleophilic substitution mechanism.[4]

Reaction Scheme:

Caption: Synthesis of this compound via deoxofluorination.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-acetylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add diethylaminosulfur trifluoride (DAST) (2.0-2.5 eq) dropwise via the dropping funnel. Caution: DAST is moisture-sensitive and can be hazardous; handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Alternative Synthetic Strategies

While deoxofluorination is a common approach, other synthetic routes can also be envisioned:

-

From 3-(1,1-Difluoroethyl)aniline: The corresponding aniline can be synthesized and then converted to the benzoic acid via a Sandmeyer reaction.[3][5][6][7] This involves diazotization of the aniline followed by cyanation and subsequent hydrolysis of the nitrile.

-

Palladium-Catalyzed Carbonylation: A 3-bromo-(1,1-difluoroethyl)benzene precursor could undergo palladium-catalyzed carbonylation to introduce the carboxylic acid moiety.[8][9][10]

Key Derivatives and Their Synthesis

The carboxylic acid functionality of this compound provides a versatile handle for the synthesis of various derivatives, primarily amides and esters, which are common motifs in drug molecules.

Synthesis of 3-(1,1-Difluoroethyl)benzoyl Chloride

The acid chloride is a highly reactive intermediate for the synthesis of amides and esters. It can be readily prepared by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[11][12][13][14]

Reaction Scheme:

Caption: Preparation of the activated acid chloride intermediate.

Experimental Protocol: Synthesis of 3-(1,1-Difluoroethyl)benzoyl Chloride

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, suspend this compound (1.0 eq) in anhydrous toluene.

-

Reagent Addition: Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Isolation: After cooling to room temperature, remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude 3-(1,1-difluoroethyl)benzoyl chloride, which can often be used in the next step without further purification.

Synthesis of 3-(1,1-Difluoroethyl)benzamides

Amide bond formation is a cornerstone of medicinal chemistry. This compound can be coupled with a wide range of amines to generate a library of benzamide derivatives. This can be achieved either via the acid chloride intermediate or by using standard peptide coupling reagents.[15][16]

Reaction Scheme (via Acid Chloride):

Caption: Amide synthesis from the corresponding acid chloride.

Experimental Protocol: Amide Coupling using a Coupling Reagent

-

Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM, add the desired amine (1.0-1.2 eq) and a suitable non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Coupling Agent Addition: Add a coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq).

-

Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with aqueous acid, base, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude amide can be purified by column chromatography or recrystallization.

Applications in Drug Discovery: A Case Study

The 3-(1,1-difluoroethyl)benzoyl moiety is an emerging pharmacophore in the design of novel therapeutic agents. Its unique properties make it an attractive component for modulating the activity and pharmacokinetic profile of drug candidates.

A notable example of its application is found in a patent for prodrugs of Toll-like receptor (TLR) 7, 8, and 9 inhibitors. In this patent, a substituted indole is linked to a moiety that can be derived from this compound, suggesting its use in developing treatments for autoimmune and inflammatory diseases.

While specific biological data for compounds containing the 3-(1,1-difluoroethyl)benzoyl group is still emerging in the public domain, the inclusion of this moiety in patented new chemical entities underscores its potential in the development of next-generation therapeutics.

Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Table 1: Expected Spectroscopic Data

| Technique | This compound | 3-(1,1-Difluoroethyl)benzamide |

| ¹H NMR | Aromatic protons (multiplets, ~7.5-8.2 ppm), Methyl protons (triplet, ~2.0 ppm), Carboxylic acid proton (broad singlet, >10 ppm) | Aromatic protons (multiplets, ~7.5-8.2 ppm), Methyl protons (triplet, ~2.0 ppm), Amide protons (broad singlets, variable) |

| ¹³C NMR | Aromatic carbons, Carbonyl carbon (~165-170 ppm), CF₂ carbon (triplet), Methyl carbon | Aromatic carbons, Carbonyl carbon (~165-170 ppm), CF₂ carbon (triplet), Methyl carbon |

| ¹⁹F NMR | Singlet or multiplet depending on coupling | Singlet or multiplet depending on coupling |

| IR (cm⁻¹) | C=O stretch (~1700), O-H stretch (broad, ~2500-3300), C-F stretches | C=O stretch (~1650), N-H stretches (~3200-3400), C-F stretches |

| Mass Spec | [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight | [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific derivative.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its synthesis is achievable through established fluorination methodologies, and its carboxylic acid handle allows for straightforward derivatization into a wide array of amides, esters, and other functional groups. The strategic incorporation of the 1,1-difluoroethyl moiety offers a nuanced approach to modulating the physicochemical and biological properties of drug candidates. As the demand for novel fluorinated pharmacophores continues to grow, this compound and its derivatives are poised to play an increasingly important role in the discovery and development of innovative medicines.

References

- Ketone to Difluoro - Common Conditions. (n.d.).

- DAST. (n.d.). Enamine.

- Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. (n.d.). In Science of Synthesis.

- Fluorination with aminosulfuranes. (n.d.). In Wikipedia.

- Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. (2020, January 1). Reddit.

- Sandmeyer reaction. (n.d.). In Wikipedia.

- Sandmeyer Reaction. (n.d.).

- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.

- Zhao, H.-Y., Feng, Z., Luo, Z., & Zhang, X. (2016). Carbonylation of Difluoroalkyl Bromides Catalyzed by Palladium.

- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(11), 2845-2873.

- Carbonylation of Difluoroalkyl Bromides Catalyzed by Palladium. (2016).

- Reactions of Arylamines. (2024, July 30). In Chemistry LibreTexts.

- Palladium-catalyzed difluoroalkylative carbonylation of styrenes toward difluoropentanedioates. (2022). Chemical Science, 13(25), 7536-7541.

- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2020). Journal of Chemical Research, 44(5-6), 166-170.

- Process for the preparation of benzoic acid derivatives via a new intermedi

- Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. (2022). Organic Letters, 24(10), 1937-1942.

- How to produce amide from Benzoic acid and amine directly? (2012, October 12).

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). Tetrahedron Letters, 71, 153051.

- Process for the preparation of benzoic acid derivatives via a new intermedi

- 3-(Trifluoromethyl)benzoic acid. (n.d.). PubChem.

- Reverse-benzamidine antimalarial agents: design, synthesis, and biological evaluation. (2010). Bioorganic & Medicinal Chemistry Letters, 20(19), 5815-5817.

- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystalliz

- Process for the preparation of a benzoic acid deriv

- Novel benzoic acid derivatives and process for preparing the same. (1988). US4730079A.

- The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. (2008). Synlett, 2008(14), 2111-2114.

- Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Tre

- 3-Fluorobenzoic acid. (n.d.). PubChem.

- Technical Support Center: Synthesis of 3-(1-Cyanoethyl)benzoyl chloride. (2025, November). BenchChem.

- (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (2010).

- Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. (1996). EP-0699672-A1.

- Making benzoyl chloride. (2024, June 17). YouTube.

- Benzoyl chloride, 4-pentyl-. (n.d.). Organic Syntheses.

- Preparation of benzoyl chloride. (n.d.). PrepChem.com.

- Synthesis and characterization of Benzoic Acid. (2021). Chemistry Research Journal, 6(6), 114-118.

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]

- 6. Synthesis and Biological Evaluation of Novel 3′-Difluorovinyl Taxoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. growingscience.com [growingscience.com]

- 8. EP4345091A1 - Benzoic acid derivatives, methods and uses thereof - Google Patents [patents.google.com]

- 9. Synthesis and Biological Evaluation of Novel 3'-Difluorovinyl Taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. prepchem.com [prepchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stability and Degradation of 3-(1,1-Difluoroethyl)benzoic acid

Welcome to the technical support center for 3-(1,1-Difluoroethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability and degradation studies of this compound. The information herein is synthesized from established scientific principles, regulatory guidelines, and data from analogous fluorinated aromatic compounds to ensure a high degree of scientific integrity and practical applicability.

Introduction: Understanding the Stability of this compound

This compound is a unique molecule with a difluoroethyl group that can significantly influence its physicochemical properties, including stability. Understanding its degradation pathways under various stress conditions is critical for developing stable pharmaceutical formulations and ensuring regulatory compliance. This guide provides a structured approach to conducting forced degradation studies and interpreting the results.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of this compound?

The primary stability concerns for this compound revolve around its susceptibility to degradation under hydrolytic, oxidative, photolytic, and thermal stress. The difluoroethyl group and the aromatic carboxylic acid moiety are the most likely sites for chemical transformation. It is crucial to evaluate the potential for hydrolysis of the difluoroethyl group, decarboxylation of the benzoic acid, and oxidative or photolytic degradation of the aromatic ring.

Q2: Which regulatory guidelines should I follow for stability testing?

The International Council for Harmonisation (ICH) guidelines are the global standard for stability testing. Specifically, ICH Q1A(R2) provides the framework for stability testing of new drug substances and products, including forced degradation studies.[1][2][3][4][5] For photostability testing, ICH Q1B is the relevant guideline.[3][6][7][8]

Q3: What are the expected degradation pathways for this molecule?

While specific data for this compound is limited, based on the chemistry of similar fluorinated benzoic acids, potential degradation pathways include:

-

Hydrolysis: The difluoroethyl group may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of a ketone or other related structures.

-

Oxidation: The aromatic ring can undergo hydroxylation in the presence of strong oxidizing agents.[9][10] Peroxyl radicals can induce decarboxylation of benzoic acid.[11]

-

Photodegradation: Exposure to UV light can lead to defluorination and degradation of the benzoic acid ring.[12]

-

Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid to form 1-(1,1-difluoroethyl)benzene is a plausible degradation pathway.[13][14][15]

Troubleshooting Guide for Forced Degradation Studies

Issue 1: No Degradation Observed Under Stress Conditions

-

Possible Cause: The stress conditions may not be harsh enough. The difluoroethyl group can be quite stable.

-

Troubleshooting Steps:

-

Increase Stressor Concentration: For hydrolytic studies, increase the concentration of acid (e.g., 1N HCl) or base (e.g., 1N NaOH). For oxidative studies, increase the concentration of the oxidizing agent (e.g., up to 30% H₂O₂).

-

Elevate Temperature: Conduct the stress testing at a higher temperature (e.g., 60-80°C), while ensuring the temperature does not become the primary driver of degradation in non-thermal studies.

-

Extend Exposure Time: Increase the duration of the stress exposure.

-

Verify Analytical Method: Ensure your analytical method is sensitive enough to detect low levels of degradation products.

-

Issue 2: Complete Degradation of the Parent Compound

-

Possible Cause: The stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products that may not be relevant to real-world storage conditions.

-

Troubleshooting Steps:

-

Reduce Stressor Concentration: Decrease the concentration of the acid, base, or oxidizing agent.

-

Lower Temperature: Perform the study at a lower temperature.

-

Shorten Exposure Time: Take time points at earlier intervals to capture the initial degradation products.

-

Goal of Forced Degradation: Remember, the goal is to achieve 5-20% degradation to produce an appropriate level of primary degradants for analytical method validation and structural elucidation.

-

Issue 3: Poor Peak Shape or Resolution in HPLC Analysis

-

Possible Cause: Co-elution of the parent compound with degradation products, or issues with the mobile phase or column.

-

Troubleshooting Steps:

-

Optimize HPLC Method: Adjust the mobile phase composition (e.g., gradient slope, organic modifier, pH) to improve separation. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are often the methods of choice for their speed and resolution without the need for derivatization.[16]

-

Change Column Chemistry: Try a different stationary phase (e.g., C18, Phenyl-Hexyl, Cyano) that may offer different selectivity for the parent and its degradants.

-

Adjust pH of Mobile Phase: The ionization state of the carboxylic acid will affect its retention. Buffering the mobile phase can improve peak shape.

-

Consider GC-MS: For volatile degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can be a powerful alternative.[16]

-

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a systematic approach to performing forced degradation studies on this compound.

Objective: To generate potential degradation products and demonstrate the stability-indicating nature of the analytical method.

Materials:

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated analytical balance, pH meter, HPLC-UV/MS system

Step-by-Step Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 60°C.

-

Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 60°C.

-

Oxidative Degradation: Mix the stock solution with 30% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 80°C).

-

Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6][8] A dark control should be kept under the same conditions to differentiate between thermal and photolytic degradation.

-

-

Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation for Analysis:

-

For acid and base hydrolysis samples, neutralize the solution before injection.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reversed-phase HPLC method with UV detection (e.g., at 230 nm or 235 nm) is a good starting point.[17][18]

-

Data Evaluation:

-

Calculate the percentage degradation of the parent compound.

-

Determine the relative retention times of the degradation products.

-

Perform peak purity analysis to ensure that the parent peak is free from any co-eluting degradants.

-

If using HPLC-MS, identify the mass-to-charge ratio (m/z) of the degradation products to propose their structures.

-

Diagram: Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes

| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation (%) | Potential Primary Degradant(s) |

| Acid Hydrolysis | 1N HCl | 60°C | 24 h | 5-20% | Hydrolysis products of the difluoroethyl group |

| Base Hydrolysis | 1N NaOH | 60°C | 24 h | 5-20% | Hydrolysis products of the difluoroethyl group |

| Oxidation | 30% H₂O₂ | Room Temp | 24 h | 5-20% | Hydroxylated aromatic ring, decarboxylation |

| Thermal | Heat | 80°C | 48 h | 5-20% | Decarboxylation product |

| Photolytic | ICH Q1B compliant light source | Ambient | Per ICH Q1B | 5-20% | Defluorination products, ring cleavage products |

Concluding Remarks

This technical support guide provides a comprehensive framework for investigating the stability and degradation of this compound. By following the outlined protocols and troubleshooting advice, researchers can effectively design and execute forced degradation studies, develop stability-indicating analytical methods, and gain a thorough understanding of the molecule's degradation profile. Adherence to ICH guidelines is paramount for ensuring the quality, safety, and efficacy of any resulting pharmaceutical product.

References

-

ICH Q1A (R2): Defines long-term, intermediate, and accelerated stability studies for new drugs. AMSbiopharma. [Link]

-

ICH releases overhauled stability guideline for consultation. RAPS. [Link]

-

Quality Guidelines. ICH. [Link]

-

Q1A(R2) Guideline. ICH. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]

-

Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography. ResearchGate. [Link]

-

Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. ResearchGate. [Link]

-

Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed. [Link]

-

Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PubMed. [Link]

-

Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

-

Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PMC - NIH. [Link]

-

Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. [Link]

-

Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]

-

Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union. [Link]

-

Degradation of benzoic acid in an advanced oxidation process: The effects of reducing agents. ResearchGate. [Link]

-

HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

-

Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Degradation of benzoic acid in an advanced oxidation process: The effects of reducing agents. PubMed. [Link]

-

Stability of the OECD model compound benzoic acid in receptor fluids of Franz diffusion cells. PubMed. [Link]

-

The thermal decomposition of benzoic acid. ResearchGate. [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

-

A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. [Link]

-

Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. [Link]

-

Analytical Methods for Determination of Benzoic Acid and Their Applications. ResearchGate. [Link]

-

Electronic properties of benzoic acid degradation products' transition states. ResearchGate. [Link]

-

ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

-

Photostability testing theory and practice. Q1 Scientific. [Link]

-

Oxidative decarboxylation of benzoic acid by peroxyl radicals. PubMed. [Link]

-

A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. ResearchGate. [Link]

-

3-(2-Acetamido-1,1-difluoroethyl)benzoic acid. [Link]

-

This compound. 苏州奥佰医药. [Link]

-

Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. [Link]

Sources

- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 2. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 3. ICH Official web site : ICH [ich.org]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. ikev.org [ikev.org]

- 8. q1scientific.com [q1scientific.com]

- 9. researchgate.net [researchgate.net]

- 10. Degradation of benzoic acid in an advanced oxidation process: The effects of reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidative decarboxylation of benzoic acid by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives | Semantic Scholar [semanticscholar.org]

- 14. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 18. helixchrom.com [helixchrom.com]

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Benzoic Acid Derivatives

Introduction

Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of organic compounds, finding extensive applications in the pharmaceutical, cosmetic, and food industries.[1][2] They serve as precursors for more complex molecules, including active pharmaceutical ingredients like benzoyl peroxide for acne treatment and as antifungal agents in topical formulations.[2] The synthesis of these crucial compounds, however, is often fraught with challenges that can impact yield, purity, and overall efficiency. This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals to navigate and optimize the synthesis of benzoic acid derivatives.

Section 1: Troubleshooting Common Synthetic Routes

This section addresses specific issues encountered during the most prevalent methods for synthesizing benzoic acid derivatives: Grignard carboxylation, oxidation of alkylbenzenes, and hydrolysis of benzonitriles.

Grignard Carboxylation of Aryl Halides

The Grignard reaction is a powerful tool for forming carbon-carbon bonds, allowing for the conversion of aryl halides to benzoic acids through reaction with carbon dioxide (dry ice).[1][3][4]

Common Issue 1: Low Yield of Benzoic Acid

-

Potential Cause: Premature quenching of the Grignard reagent by trace amounts of water or other protic sources. Grignard reagents are highly basic and will react with any acidic protons present.[5]

-

Troubleshooting & Optimization:

-

Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically diethyl ether or THF) must be anhydrous.[6]

-

High-Quality Reagents: Use freshly crushed magnesium turnings to expose a reactive surface. Ensure the aryl halide is pure and dry.

-

Initiation of Reaction: If the reaction does not start, gentle heating or the addition of a small crystal of iodine can help initiate the formation of the Grignard reagent.[6]

-

Carbon Dioxide Source: Use a large excess of freshly crushed dry ice to ensure complete carboxylation and to minimize the exposure of the Grignard reagent to atmospheric moisture.[5][7]

-

Common Issue 2: Formation of Biphenyl Side Product

-

Potential Cause: A coupling reaction between the Grignard reagent and unreacted aryl halide.

-

Troubleshooting & Optimization:

-

Slow Addition: Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture, thus minimizing the coupling side reaction.

-

Temperature Control: Maintain a gentle reflux during the Grignard formation. Overheating can promote side reactions.

-

Oxidation of Alkylbenzenes

The oxidation of an alkyl side-chain on a benzene ring is a direct method to produce benzoic acid.[8] Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid.[9]

Common Issue 1: Incomplete Oxidation

-

Potential Cause: Insufficient oxidizing agent, low reaction temperature, or inadequate reaction time.

-

Troubleshooting & Optimization:

-

Stoichiometry of Oxidant: Ensure at least a stoichiometric amount of the oxidizing agent is used. For example, the oxidation of toluene with KMnO₄ requires a 2:1 molar ratio of KMnO₄ to toluene.[10]

-

Temperature and Reflux: The reaction mixture should be heated under reflux to ensure the reaction goes to completion.[8]

-

Phase Transfer Catalyst: For heterogeneous reactions (e.g., toluene and aqueous KMnO₄), the addition of a phase transfer catalyst can significantly increase the reaction rate and yield.[10]

-

Common Issue 2: Low Yield and Product Purity

-

Potential Cause: The formation of intermediate oxidation products such as benzyl alcohol and benzaldehyde.[9][11]

-

Troubleshooting & Optimization:

-

Sufficient Reaction Time: Allow the reaction to proceed for an adequate amount of time to ensure complete oxidation to the carboxylic acid.

-

Purification: After acidification of the reaction mixture, benzoic acid can be purified by recrystallization from water, taking advantage of its higher solubility in hot water compared to cold water.[3][12][13]

-

Hydrolysis of Benzonitriles

Benzonitriles can be hydrolyzed to benzoic acids under acidic or basic conditions.[1][3][14]

Common Issue 1: Incomplete Hydrolysis and Formation of Benzamide Intermediate

-

Potential Cause: The hydrolysis of nitriles is a two-step process, proceeding through an amide intermediate.[15][16][17] Insufficiently harsh conditions can lead to the isolation of the amide.

-

Troubleshooting & Optimization:

-

Reaction Conditions: For base-catalyzed hydrolysis, use a concentrated solution of NaOH or KOH and heat under reflux for an extended period.[18] For acid-catalyzed hydrolysis, concentrated strong acids like H₂SO₄ or HCl are effective.

-

Monitoring the Reaction: The progress of the reaction can be monitored by the evolution of ammonia in a basic hydrolysis.[14]

-

Common Issue 2: Product Precipitation

-

Potential Cause: In basic hydrolysis, the product is the sodium salt of benzoic acid (sodium benzoate), which is soluble in the aqueous reaction mixture. Upon acidification, the neutral benzoic acid precipitates.[14][19] Failure to precipitate can be due to supersaturation or insufficient acidification.

-

Troubleshooting & Optimization:

-

Sufficient Acidification: Add a strong acid (e.g., HCl) until the solution is acidic to litmus paper to ensure complete protonation of the benzoate salt.[19]

-

Inducing Crystallization: If precipitation is slow, cooling the solution in an ice bath or scratching the inside of the flask with a glass rod can induce crystallization.[20]

-

Section 2: General Troubleshooting and Purification

Purification Challenges

Issue: Removing Unreacted Starting Materials and Side Products

-

Solution: Acid-Base Extraction: This is a highly effective method for separating benzoic acid from neutral organic compounds. By washing an organic solution with a basic aqueous solution (e.g., sodium bicarbonate), the acidic benzoic acid will be deprotonated and move into the aqueous layer as its water-soluble salt. The layers can then be separated, and the aqueous layer acidified to precipitate the pure benzoic acid.[21]

-

Solution: Recrystallization: This is the most common method for purifying solid benzoic acid derivatives. The principle relies on the differential solubility of the compound in a hot versus a cold solvent.[12][13][22]

Table 1: Comparison of Purification Methods for Benzoic Acid Derivatives

| Method | Principle of Separation | Typical Product Recovery | Purity Achieved | Key Advantages | Key Disadvantages |

| Acid-Base Extraction | Difference in acidity | High | High | Highly selective for acidic compounds. | Requires the use of two immiscible solvents. |

| Recrystallization | Difference in solubility | Moderate to High | Very High | Can yield highly pure crystalline products. | Product loss in the mother liquor is possible. |

| Column Chromatography | Differential adsorption | Moderate | Very High | Can separate complex mixtures. | Can be time-consuming and requires larger volumes of solvent. |

Section 3: Experimental Protocols

Protocol: Synthesis of Benzoic Acid via Grignard Reaction

-

Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Grignard Formation: Add magnesium turnings to the flask. In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium and observe for the initiation of the reaction (cloudiness and gentle boiling). Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[7]

-

Carboxylation: After the magnesium has been consumed, cool the reaction mixture in an ice bath. Crush a significant excess of dry ice and quickly add the Grignard reagent to it.[5][6]

-

Work-up: Allow the excess dry ice to sublime. Slowly add dilute hydrochloric acid to the reaction mixture to protonate the benzoate salt and dissolve any remaining magnesium salts.[6][7]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers and extract with a saturated sodium bicarbonate solution.

-

Isolation: Collect the aqueous layer from the bicarbonate extraction and acidify it with concentrated HCl until no more precipitate forms.[19]

-

Purification: Collect the crude benzoic acid by vacuum filtration and recrystallize from hot water.[13]

Section 4: Visualizing Workflows

Troubleshooting a Low-Yield Grignard Reaction

Caption: A decision tree for troubleshooting low yields in Grignard synthesis of benzoic acid.

Purification Strategy for Benzoic Acid Derivatives

Caption: A workflow for selecting a purification method for benzoic acid derivatives.

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing benzoic acid?

A1: Water is an excellent and safe solvent for recrystallizing benzoic acid due to its high solubility at high temperatures and poor solubility at low temperatures.[3][12]

Q2: How can I be sure my Grignard reaction has started?

A2: The initiation of a Grignard reaction is typically indicated by the formation of a cloudy or grayish solution, and a gentle refluxing of the ether solvent without external heating.[7]

Q3: Why is it important to use a large excess of dry ice in the Grignard carboxylation?

A3: A large excess of dry ice serves two purposes: it ensures that all of the Grignard reagent reacts to form the carboxylate salt, and its cold temperature helps to condense any atmospheric moisture, preventing it from quenching the Grignard reagent.[5]

Q4: Can I use other oxidizing agents besides potassium permanganate to synthesize benzoic acid from toluene?

A4: Yes, other strong oxidizing agents like chromic acid can also be used.[9] Industrially, the oxidation of toluene is often carried out with air using cobalt or manganese naphthenate catalysts.[2][3]

Q5: What should I do if my benzoic acid does not precipitate after acidifying the sodium benzoate solution?

A5: This is likely due to supersaturation. Try cooling the solution in an ice bath and scratching the inner surface of the flask with a glass rod to induce crystallization. Also, ensure you have added enough acid to lower the pH sufficiently.[20]

References

-

Producing Benzoic Acid - A Level Chemistry Revision Notes - Save My Exams. (2024, December 23). Retrieved from [Link]

-

Verma, K. A., Kumar, N., & Shukla, S. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. YMER. Retrieved from [Link]

-

Benzoic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

Experiment 4 purification - recrystallization of benzoic acid | PDF - Slideshare. (n.d.). Retrieved from [Link]

-

Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

- Purification of benzoic acid and its derivatives. (1928). U.S. Patent No. 1,686,913.

-

Al-Dhaini, A. A., Al-Khafaji, N. N., & Al-Mashhadani, M. H. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC - PubMed Central. Retrieved from [Link]

-

Gadzała-Kopciuch, R. M., et al. (2005). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. ResearchGate. Retrieved from [Link]

-

Schwab, F. W., & Wichers, E. (n.d.). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747. Retrieved from [Link]

-

Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? (2013, April 9). ResearchGate. Retrieved from [Link]

-

Synthesis of Benzoic Acid - Chem21Labs. (n.d.). Retrieved from [Link]

-

GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). Retrieved from [Link]

-

EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd. (n.d.). Retrieved from [Link]

-

Phenol from Toluene Oxidation. (n.d.). Retrieved from [Link]

-

Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. | Homework.Study.com. (n.d.). Retrieved from [Link]

-

H., E. (2014, March 27). Grignard Synthesis: Synthesis of Benzoic Acid and Triphenylmethanol. Odinity. Retrieved from [Link]

-

How do you convert the following?Toluene to Benzoic acid. - askIITians. (2025, July 13). Retrieved from [Link]

-

Write reaction showing conversion of Benzonitrile into benzoic acid... - Filo. (2024, October 23). Retrieved from [Link]

-

What is the mechanism of benzoic acid from toluene? - Quora. (2018, February 15). Retrieved from [Link]

-

Oxidation of toluene to benzoic acid [closed] - Chemistry Stack Exchange. (2020, January 21). Retrieved from [Link]

-

Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. (2020, October 29). YouTube. Retrieved from [Link]

-

Benzoic acid didn't precipitate after adding hydrochloric acid in sodium benzoate solution : r/chemistry - Reddit. (2014, September 30). Retrieved from [Link]

-

organic synthesis: benzoic acid via a grignard reaction. (n.d.). Retrieved from [Link]

-

Preparation of Benzoic Acid from the Grignard Reaction. (n.d.). Retrieved from [Link]

-

Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. (n.d.). Retrieved from [Link]

-

Solved Hydrolysis of a nitrile compound to the corresponding | Chegg.com. (2020, April 17). Retrieved from [Link]

Sources

- 1. ymerdigital.com [ymerdigital.com]

- 2. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoic acid - Wikipedia [en.wikipedia.org]

- 4. odinity.com [odinity.com]

- 5. mason.gmu.edu [mason.gmu.edu]

- 6. mason.gmu.edu [mason.gmu.edu]

- 7. chem21labs.com [chem21labs.com]

- 8. savemyexams.com [savemyexams.com]

- 9. How do you convert the following?Toluene to Benzoic acid. - askIITians [askiitians.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. quora.com [quora.com]

- 12. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]

- 13. westfield.ma.edu [westfield.ma.edu]

- 14. scribd.com [scribd.com]

- 15. homework.study.com [homework.study.com]

- 16. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]

- 17. chegg.com [chegg.com]

- 18. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 19. youtube.com [youtube.com]

- 20. reddit.com [reddit.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Overcoming solubility issues of 3-(1,1-Difluoroethyl)benzoic acid in experiments

Introduction

Welcome to the technical support center for 3-(1,1-Difluoroethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the solubility of this compound in their experimental workflows. As a Senior Application Scientist, I have compiled this resource to provide not just procedural instructions, but also the underlying scientific principles to empower you to make informed decisions in your research. The methodologies described herein are grounded in established principles of physical organic chemistry and formulation science to ensure robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common solubility issues encountered with this compound in a question-and-answer format.

Q1: I am having difficulty dissolving this compound in aqueous buffers for my biological assay. What is the first step I should take?

A1: The initial and most critical step is to consider the acidic nature of the compound. This compound is a carboxylic acid and, as such, its aqueous solubility is highly dependent on the pH of the solution. The carboxylic acid group is protonated at low pH (the neutral form), which is typically less soluble in water, and deprotonated at higher pH to form the more soluble carboxylate salt.

Expertise & Experience: The key is to work at a pH that is significantly higher than the compound's pKa (the pH at which 50% of the acid is ionized). For a carboxylic acid, increasing the pH by 1-2 units above the pKa will substantially increase the proportion of the highly soluble carboxylate form.[1][2]

Recommended Action:

-

Estimate the pKa: The pKa of benzoic acid is approximately 4.2. The 3-(1,1-difluoroethyl) group is electron-withdrawing, which will increase the acidity (lower the pKa) of the carboxylic acid. A reasonable estimate for the pKa of this compound is in the range of 3.5 - 4.0.

-

pH Adjustment: Attempt to dissolve the compound in a buffer with a pH of 6.0 or higher. A common starting point is phosphate-buffered saline (PBS) at pH 7.4. The use of a buffer is crucial to maintain a stable pH as the acidic compound is added.[3]

-

Use of a Base: For preparing high-concentration stock solutions, you can start by dissolving the compound in a dilute solution of a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to form the sodium salt in situ, and then dilute this into your buffer system.

Q2: I need to prepare a high-concentration stock solution (e.g., 10-50 mM) for my experiments. Which organic solvents are most suitable?

A2: For high-concentration stock solutions, polar aprotic solvents are generally the best choice for fluorinated benzoic acids.[3] These solvents are effective at solvating both the polar carboxylic acid group and the less polar aromatic ring.

Trustworthiness: It is standard practice in drug discovery and chemical biology to prepare high-concentration stock solutions in these solvents, which are then diluted into aqueous media for final assays. This approach minimizes the volume of organic solvent in the final assay, reducing potential solvent-induced artifacts.[4][5]

Recommended Solvents:

-

Dimethyl Sulfoxide (DMSO): This is the most common and highly recommended solvent for preparing stock solutions of a wide range of organic compounds for biological assays.[4][6][7]

-

N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is an excellent solvent for many organic molecules, including fluorinated benzoic acids.[8]

-

Ethanol or Methanol: While potentially effective, the solubility in alcohols may be lower than in DMSO or DMF, especially for less polar derivatives.[9][10][11][12][13][14]

See Protocol 1 for a detailed step-by-step guide to preparing stock solutions in DMSO.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A3: This is a common issue known as "crashing out" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in the mixed solvent system.

Expertise & Experience: The final concentration of DMSO in your assay should typically be kept low (e.g., ≤ 0.5%) to avoid solvent toxicity to cells.[15] However, this significant dilution drastically changes the solvent environment from primarily organic to primarily aqueous, leading to precipitation of poorly water-soluble compounds.

Troubleshooting Strategies:

-

Reduce the Final Concentration: The simplest solution is to lower the final concentration of your compound in the assay. It is crucial to determine the kinetic and thermodynamic solubility of your compound in the final assay buffer.

-

Use Co-solvents: Incorporating a water-miscible co-solvent in your final buffer can increase the solubility of your compound.[16][17][18] Common co-solvents used in pharmaceutical formulations include polyethylene glycols (PEGs), propylene glycol, and glycerol.[15]

-

Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions.[4]

-

pH Control: Ensure the pH of your final aqueous buffer is optimal for solubility, as discussed in Q1.

See the Co-solvent Strategy Workflow below for a systematic approach.

Data Presentation

Table 1: Solubility of Benzoic Acid in Common Solvents at 25°C

| Solvent | Solubility ( g/100 mL) | Solvent Type | Expected Trend for this compound |

| Water | 0.34 | Polar Protic | Low, but will increase with pH |

| Ethanol | 52.4 | Polar Protic | High |

| Methanol | 71.5 | Polar Protic | High |

| Dichloromethane | ~2.4 | Halogenated | Moderate |

| Toluene | ~1.4 | Aromatic | Low |

| Acetonitrile | ~9.5 | Polar Aprotic | Moderate to High |

| DMSO | High (Miscible)[7][11] | Polar Aprotic | Very High |

| DMF | High (Miscible) | Polar Aprotic | Very High |

Data for benzoic acid is compiled from multiple sources.[9][10][11][12][13][14][19][20][21]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a high-concentration stock solution, a fundamental step in most experimental workflows.

Materials:

-

This compound (MW: 186.16 g/mol )[22]

-

Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated pipettes

-

Vortex mixer

-

Optional: Sonicator water bath

Procedure:

-

Calculation: To prepare 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 186.16 g/mol = 0.0018616 g = 1.86 mg

-

Weighing: Accurately weigh approximately 1.86 mg of this compound into a tared sterile microcentrifuge tube.

-

Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the compound.

-

Solubilization:

-

Cap the tube securely and vortex for 1-2 minutes.

-

Visually inspect the solution to ensure all solid has dissolved.

-

If dissolution is slow, place the tube in a sonicator water bath for 5-10 minutes.

-

Gentle warming (e.g., to 37°C) can also be employed, but be cautious of potential compound degradation with prolonged heat.[4]

-

-

Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.

Protocol 2: pH-Dependent Aqueous Solubilization

This protocol outlines how to leverage the acidic nature of the compound to achieve solubility in aqueous buffers.

Materials:

-

This compound

-

Aqueous buffers of varying pH (e.g., pH 5.0, 6.0, 7.4)

-

0.1 M Sodium Hydroxide (NaOH) solution

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Direct Dissolution in Buffer:

-

Add a desired amount of the compound to a beaker containing the buffer of choice (e.g., to make a 1 mM solution, add 1.86 mg to 10 mL of buffer).

-

Stir the mixture at room temperature for at least 1 hour.

-

Visually inspect for complete dissolution. Compare the solubility at different pH values.

-

-

Dissolution via Salt Formation:

-

For a more concentrated aqueous solution, first, create a concentrated slurry of the compound in a minimal amount of water.

-

While stirring, add 0.1 M NaOH dropwise until the solid dissolves completely. The solution will become clear as the soluble sodium salt is formed.

-

Monitor the pH and be careful not to add a large excess of base.

-

This concentrated aqueous stock can then be diluted into your final buffer system. Ensure the final buffer has sufficient buffering capacity to maintain the desired pH.

-

Visualizations

Solvent Selection Workflow

Caption: Decision workflow for solvent selection.

Co-solvent Strategy Workflow

Caption: Troubleshooting precipitation using co-solvents.

References

-

Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Available at: [Link]

-

Google Patents. (n.d.). Solid forms of 3-(6-(1-(2,2-difluorobenzo[D][4][16]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid. Available at:

-

Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]

-

Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ASSAY and Drug Development Technologies, 10(6), 546-556. Available at: [Link]

- Google Patents. (n.d.). United States Patent (19).

-

Shokri, J., et al. (2020). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Advanced Pharmaceutical Bulletin, 10(3), 448-455. Available at: [Link]

-

ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

-

Grimm, A., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 13(10), 1698. Available at: [Link]

-

SIELC Technologies. (2018). Benzoic acid, 3-fluoro-, ethyl ester. Available at: [Link]

-

Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Available at: [Link]

-

Journal of Chemical and Engineering Data. (1968). Heats of Mixing in Solid Solutions of Benzoic Acid and M-fluorobenzoic Acid. Available at: [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Available at: [Link]

-

ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Available at: [Link]

-

ResearchGate. (n.d.). Benzoic acid solubility in pure water and aqueous methanol fractions vs. temperature. Available at: [Link]

-

Journal of Chemical & Engineering Data. (2008). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. Available at: [Link]

-

Scribd. (n.d.). Carboxylic Acid & Phenol | PDF | Solubility. Available at: [Link]

-

ScienceLab.com. (2005). Material Safety Data Sheet - Benzoic acid MSDS. Available at: [Link]

- DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Auburn University.

-

MDPI. (2020). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Available at: [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]

-

Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Available at: [Link]

-

ResearchGate. (n.d.). Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K. Available at: [Link]

-

Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary and Ternary Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033103. Available at: [Link]

-

PubChem. (n.d.). 3-(2-Acetamido-1,1-difluoroethyl)benzoic acid. Available at: [Link]

-

ResearchGate. (n.d.). Solubility of Benzoic Acid in Mixed Solvents. Available at: [Link]

- Zhang, Y., et al. (2014). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 38(12), 701-705.

-

Taylor & Francis Online. (2019). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Available at: [Link]

- Google Patents. (n.d.). Process for making certain benzoic acid compounds.

-

PubMed. (2015). Sensitive Simultaneous Determination of 19 Fluorobenzoic Acids in Saline Waters by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. Available at: [Link]

Sources

- 1. webhome.auburn.edu [webhome.auburn.edu]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.cn [medchemexpress.cn]

- 16. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]

- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. digital.library.unt.edu [digital.library.unt.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. This compound | 55805-17-9 [sigmaaldrich.com]

Technical Support Center: Managing Exothermic Reactions in the Synthesis of Fluorinated Compounds

Introduction: The incorporation of fluorine into organic molecules is a cornerstone of modern drug development and materials science, often imparting unique and desirable properties. However, fluorination reactions are frequently characterized by significant exothermicity.[1][2][3] Uncontrolled heat release can lead to dangerous thermal runaway events, characterized by a rapid increase in temperature and pressure, which can compromise reaction integrity, degrade products, and pose serious safety risks, including vessel rupture.[4][5][6] This guide provides researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions to safely and effectively manage these energetic transformations.

Section 1: Foundational Principles & FAQs

This section addresses common questions regarding the fundamental nature of exothermic fluorination reactions and the core principles of thermal management.

Q1: Why are fluorination reactions often highly exothermic?

A1: The high exothermicity of many fluorination reactions stems from the fundamental properties of the carbon-fluorine bond. The C-F bond is exceptionally strong (bond energy of ~115 kcal/mol), making its formation a highly thermodynamically favorable event. When a weaker bond (like C-H, C-O, or C-Cl) is replaced by a C-F bond, the substantial difference in bond energy is released as heat. Furthermore, fluorinating agents themselves, such as elemental fluorine (F₂) or reagents like Selectfluor®, are highly reactive and possess relatively weak bonds (the F-F bond is only ~38 kcal/mol), contributing to a large net release of energy during the reaction.[2]

Q2: What is "thermal runaway" and what are the primary causes in fluorination chemistry?

A2: Thermal runaway is a dangerous situation where an exothermic reaction accelerates out of control.[5] The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a self-accelerating positive feedback loop.[5][6] If the rate of heat generation exceeds the rate of heat removal by the cooling system, the temperature and pressure can rise exponentially, leading to explosions or vessel failure.[6]

Primary Causes:

-

Insufficient Cooling: The reactor's cooling system is unable to dissipate the heat generated by the reaction. This is a critical concern during scale-up, as a vessel's volume (heat generation) increases by the cube of its radius, while its surface area (heat removal) only increases by the square.[4][7]

-

Improper Reagent Addition: Adding a reactive fluorinating agent too quickly can generate heat faster than it can be removed.[8]

-

Poor Mixing: Inadequate stirring can create localized "hot spots" where the reaction rate is much higher than in the bulk solution, potentially initiating a runaway.[5][9]

-

Incorrect Solvent Choice: Some fluorinating reagents can react violently with common solvents. For example, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[10][11]

-

Reagent Decomposition: Some reagents, like Diethylaminosulfur Trifluoride (DAST), are thermally unstable and can decompose exothermically and explosively at elevated temperatures.[10][12][13]

Q3: How can I proactively assess the thermal hazard of a new fluorination reaction?

A3: Before performing a reaction on a large scale, it is crucial to assess its thermal profile.

-

Literature Review: Search for data on the specific reaction or similar transformations.

-

Calculate Adiabatic Temperature Rise: Determine the potential temperature increase in a worst-case scenario where no heat is removed from the system.[9]

-

Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC): These techniques are invaluable for characterizing a reaction's thermal properties.[9]

Section 2: Troubleshooting Guide for Exothermic Events

This section provides actionable advice for specific problems encountered during fluorination experiments.

Q4: My reaction temperature is spiking unexpectedly above the set point. What are my immediate actions?

A4: An unexpected temperature spike is a critical warning sign of a potential thermal runaway.[8] Act immediately and decisively.

Immediate Actions:

-

Stop Reagent Addition: Immediately cease the addition of any fluorinating agent or other reactants.[8]

-

Enhance Cooling: Engage emergency cooling if available. This could mean lowering the cooling bath temperature or activating a secondary cooling system.

-

Increase Stirring: If safe to do so, increase the stirring rate to improve heat transfer to the vessel walls and break up potential hot spots.

-

Dilute the Reaction: If a suitable, cold, and inert solvent is readily available, adding it can help absorb heat and slow the reaction rate.

-

Prepare to Quench: If the temperature continues to rise uncontrollably, be prepared to add a pre-determined quenching agent to stop the reaction. The choice of quench is critical and must be established during process development.

The following diagram outlines a decision-making workflow for responding to a thermal excursion.

Caption: Decision tree for immediate response to a thermal runaway event.